4-(Methylamino)-1-benzylpiperidine monohydrochoride
Overview
Description
1-Benzyl-N-methyl-4-piperidinamine Hydrochloride, also known as benzylpiperazine, is a synthetic compound used in the field of research and industry. It has a molecular weight of 204.32 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-N-methyl-4-piperidinamine . The InChI code is 1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid with a boiling point of 110°C at 0.7mBar .Scientific Research Applications
Acetylcholinesterase Inhibition
A series of derivatives related to 1-Benzyl-N-methyl-4-piperidinamine Hydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Research indicates that substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom significantly enhances anti-AChE activity. These modifications lead to compounds with potent inhibitory effects on acetylcholinesterase, suggesting potential applications in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. One such compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, showing promise as an antidementia agent (H. Sugimoto et al., 1990).
Potential in Cognitive Enhancement
Compounds structurally related to 1-Benzyl-N-methyl-4-piperidinamine Hydrochloride, particularly those with modifications enhancing acetylcholinesterase inhibition, have been associated with increased acetylcholine levels in the cerebral cortex and hippocampus of rats. This increase in acetylcholine levels is correlated with improved cognitive functions, suggesting potential applications in enhancing cognition and treating cognitive impairments (A. Nagel et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-N-methylpiperidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADHHGWHTPTKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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